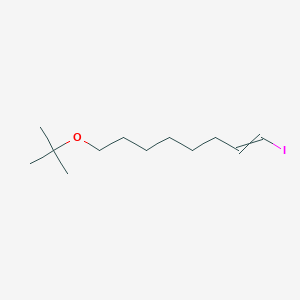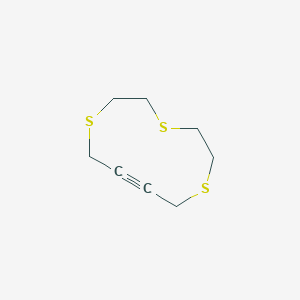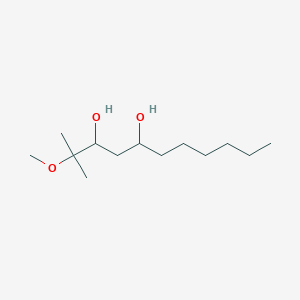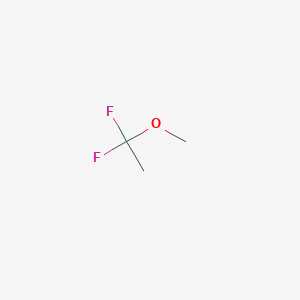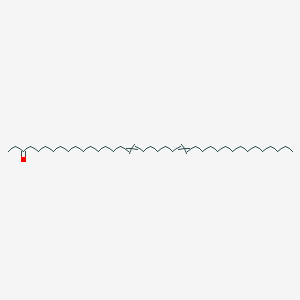
Nonatriaconta-17,24-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonatriaconta-17,24-dien-3-one is a long-chain aliphatic ketone with the molecular formula C₃₉H₇₄O It is characterized by the presence of two double bonds at the 17th and 24th positions and a ketone functional group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nonatriaconta-17,24-dien-3-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain polyenes followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be achieved using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can occur at the double bonds or the ketone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, H₂ with Pd/C, and other reducing agents.
Substitution: Halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., Grignard reagents).
Major Products:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Nonatriaconta-17,24-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of Nonatriaconta-17,24-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ketone group can participate in hydrogen bonding and other interactions with proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Nonatriaconta-17,24-dien-3-one can be compared with other long-chain aliphatic ketones such as:
- Octatriaconta-16,23-dien-2-one
- Nonatriaconta-10,17,24-trien-3-one
Uniqueness: this compound is unique due to its specific double bond positions and the presence of a ketone group at the 3rd position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific fields and develop new technologies based on its unique properties.
Eigenschaften
CAS-Nummer |
132139-55-0 |
|---|---|
Molekularformel |
C39H74O |
Molekulargewicht |
559.0 g/mol |
IUPAC-Name |
nonatriaconta-17,24-dien-3-one |
InChI |
InChI=1S/C39H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39(40)4-2/h17-18,24-25H,3-16,19-23,26-38H2,1-2H3 |
InChI-Schlüssel |
NMAQFGGQKUUQBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCCCCCCCCCC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


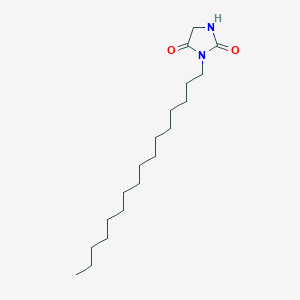
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
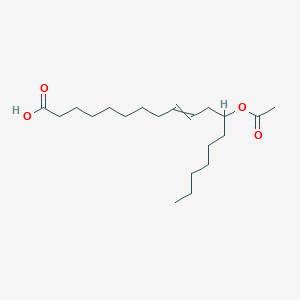
![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)

